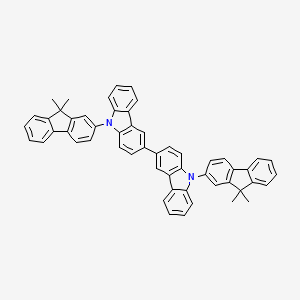
9,9'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9'H-3,3'-bicarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two fluorenyl groups and a bicarbazole core, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole typically involves multiple steps, including the formation of fluorenyl intermediates and their subsequent coupling with carbazole derivatives. One common method involves the use of Grignard reagents and Friedel-Crafts alkylation reactions to introduce the fluorenyl groups onto the carbazole core .
Industrial Production Methods
Industrial production of this compound may involve scalable and chromatography-free synthetic routes to ensure high yield and purity. Techniques such as Buchwald-Hartwig coupling are employed to assemble the final product, making the process efficient and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrofluorenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include fluorenyl-substituted carbazoles, hydrofluorenyl derivatives, and various functionalized carbazole compounds.
Aplicaciones Científicas De Investigación
9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for organic sensitizers in dye-sensitized solar cells.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate the compound’s incorporation into various materials and biological systems, enhancing their properties and functionalities .
Comparación Con Compuestos Similares
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
- 9H-Fluorene-9,9-dimethanol
Uniqueness
Compared to similar compounds, 9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole stands out due to its bicarbazole core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high stability and efficiency, such as in OLEDs and solar cells.
Actividad Biológica
9,9'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9'H-3,3'-bicarbazole (CAS No. 1361453-48-6) is a synthetic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C54H40N2
- Molecular Weight : 716.91 g/mol
- Purity : ≥98% (HPLC)
- Physical State : Crystalline powder
- Melting Point : Not specified
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its cytotoxic effects against different cancer cell lines and its potential as an inhibitor of specific biological pathways.
Cytotoxicity Studies
Recent research has highlighted the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 170 | Moderate cytotoxicity |
| HCT116 (Colon) | 88 | Higher cytotoxicity |
| HepG2 (Liver) | >500 | Low cytotoxicity |
These results indicate that this compound exhibits selective cytotoxicity towards certain cancer cell lines while showing lower toxicity towards normal cells .
The mechanisms underlying the biological activity of this compound are still under investigation. However, initial studies suggest that it may act through several pathways:
- Inhibition of Cell Proliferation : The compound appears to inhibit cell growth in a dose-dependent manner.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
- Targeting Specific Receptors : It may interact with receptors involved in tumorigenesis and metastasis.
Case Studies and Research Findings
- Case Study on MCF-7 Cells :
- Comparative Study with Other Compounds :
Propiedades
Fórmula molecular |
C54H40N2 |
|---|---|
Peso molecular |
716.9 g/mol |
Nombre IUPAC |
9-(9,9-dimethylfluoren-2-yl)-3-[9-(9,9-dimethylfluoren-2-yl)carbazol-3-yl]carbazole |
InChI |
InChI=1S/C54H40N2/c1-53(2)45-17-9-5-13-37(45)39-25-23-35(31-47(39)53)55-49-19-11-7-15-41(49)43-29-33(21-27-51(43)55)34-22-28-52-44(30-34)42-16-8-12-20-50(42)56(52)36-24-26-40-38-14-6-10-18-46(38)54(3,4)48(40)32-36/h5-32H,1-4H3 |
Clave InChI |
ZKHNFTDVOYZZGF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC1=C(C=C9)C2=CC=CC=C2C1(C)C)C1=CC=CC=C14)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















